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Abstract
Sevabertinib (BAY 2927088) is an orally bioavailable, reversible tyrosine kinase inhibitor (TKI)

that potently and selectively inhibits mutant forms of both the epidermal growth factor receptor

(EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Activating mutations in

EGFR and ERBB2 (the gene encoding HER2) are well-established oncogenic drivers in various

solid tumors, most notably in non-small cell lung cancer (NSCLC).[1][3] Sevabertinib has

demonstrated significant antitumor activity in preclinical models and has shown promising

clinical efficacy in patients with HER2-mutant NSCLC, including those with exon 20 insertion

mutations.[2][3] This technical guide provides a comprehensive overview of Sevabertinib,

detailing its mechanism of action, preclinical and clinical data, and the experimental protocols

utilized in its evaluation.

Introduction
The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2

(ErbB2), plays a critical role in regulating cell proliferation, survival, and differentiation.[4]

Dysregulation of this signaling pathway through activating mutations or overexpression is a

hallmark of many cancers. While targeted therapies against EGFR have transformed the

treatment landscape for certain patient populations, the emergence of resistance and the

challenge of targeting specific mutations, such as exon 20 insertions, remain significant
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hurdles. Similarly, HER2 alterations, though less common than in breast cancer, represent an

important therapeutic target in NSCLC.[3]

Sevabertinib was developed to address the need for a potent inhibitor of both mutant EGFR

and HER2, with a particular focus on exon 20 insertion mutations, while sparing wild-type (WT)

EGFR to potentially mitigate toxicity.[1][5] Its dual inhibitory activity offers a rational therapeutic

strategy to overcome signaling redundancy and potential resistance mechanisms within the

ErbB pathway.

Chemical and Physical Properties
Sevabertinib is a small molecule inhibitor with the following characteristics:

Property Value

Chemical Name

(S)-2-(3-((1,4-dioxan-2-yl)methoxy)pyridin-4-

yl)-3-((3-chloro-2-

methoxyphenyl)amino)-1,5,6,7-tetrahydro-4H-

pyrrolo[3,2-c]pyridin-4-one

Synonyms BAY 2927088

Molecular Formula C₂₄H₂₅ClN₄O₅

Molecular Weight 484.94 g/mol

CAS Number 2521285-05-0

Mechanism of Action
Sevabertinib functions as a reversible, ATP-competitive inhibitor of the kinase domains of

EGFR and HER2.[1] It exhibits high selectivity for mutant forms of these receptors, including

those with exon 20 insertions, over wild-type EGFR.[1] By binding to the ATP-binding pocket of

the kinase domain, Sevabertinib blocks the autophosphorylation and activation of EGFR and

HER2, thereby inhibiting downstream signaling cascades crucial for tumor cell growth and

survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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